Synthetic Routes and Conditions
The synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate typically involves the following steps:
Structural Features
The molecular structure of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate features:
The compound can be represented by the following SMILES notation: O=C(OC(C)(C)C)N[C@H]1[C@H](F)CNCC1
, indicating the stereochemistry at specific chiral centers .
Types of Reactions
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate can participate in several chemical reactions:
The mechanism of action for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific biological targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, which may lead to altered pharmacokinetic properties. The carbamate group acts as a protecting moiety, allowing selective reactions at other sites on the molecule, thus facilitating further chemical modifications that could enhance therapeutic efficacy .
Key Properties
The physical and chemical properties of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate include:
Scientific Applications
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: